molecular formula C31H27NO6S3 B11036001 dimethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11036001
M. Wt: 605.7 g/mol
InChI Key: OLRDFGULZRVWMD-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. Its IUPAC name is 2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene- . The molecular formula is C₁₅H₂₆O , and its molecular weight is approximately 222.37 g/mol . It’s a bicyclic structure with a naphthalene ring fused to a dithiole ring.

Preparation Methods

Synthetic Routes::

    De Novo Synthesis: This compound can be synthesized from simpler starting materials. One approach involves cyclization of a suitable precursor containing the naphthalene and dithiole moieties.

    Modification of Existing Compounds: Starting with known derivatives, chemical modifications can lead to the desired compound.

Reaction Conditions:: The synthetic routes may involve various reactions, such as cyclizations, oxidations, and substitutions. Specific conditions depend on the chosen pathway.

Industrial Production:: While not widely produced industrially, research labs and pharmaceutical companies synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions, potentially forming sulfoxides or sulfones.

    Substitution: Can participate in nucleophilic substitution reactions.

    Reduction: May be reduced to corresponding alcohols.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, NaBH₄).

Major Products:: Products depend on reaction conditions, but potential outcomes include sulfoxides, sulfones, or substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).

    Medicine: Research into its pharmacological properties, potential drug candidates.

    Industry: Limited industrial applications, but its unique structure may inspire new materials.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting biochemical pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C31H27NO6S3

Molecular Weight

605.7 g/mol

IUPAC Name

dimethyl 2-[2,2,8-trimethyl-1-(2-naphthalen-2-yloxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C31H27NO6S3/c1-17-9-8-12-21-23(30-40-25(28(34)36-4)26(41-30)29(35)37-5)27(39)31(2,3)32(24(17)21)22(33)16-38-20-14-13-18-10-6-7-11-19(18)15-20/h6-15H,16H2,1-5H3

InChI Key

OLRDFGULZRVWMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)COC4=CC5=CC=CC=C5C=C4)(C)C

Origin of Product

United States

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